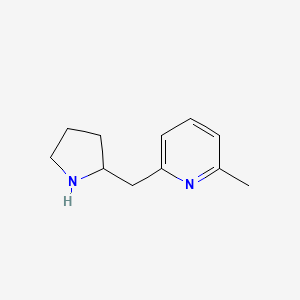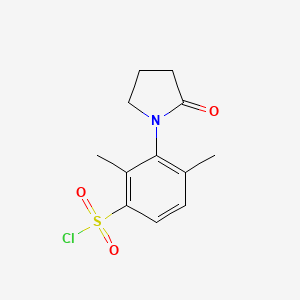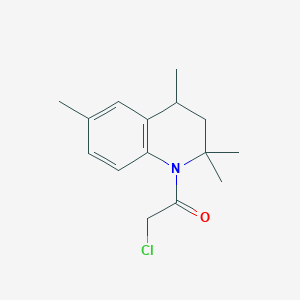![molecular formula C18H16Cl2N2O4 B1351470 Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B1351470.png)
Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate: is an organic compound with a complex structure that includes benzoylamino, dichlorobenzyl, and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate typically involves multiple steps:
Formation of the Benzoylamino Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Dichlorobenzyl Group: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile.
Oxime Formation: The oxime group is introduced by reacting the intermediate with hydroxylamine under acidic or basic conditions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoylamino group.
Reduction: Reduction reactions can target the oxime group, converting it to an amine.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include benzoyl derivatives.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various chemical reactions.
Biology and Medicine:
- Potential applications in drug development due to its unique structure.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the development of new materials with specific properties.
- Explored for its potential use in agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate involves its interaction with specific molecular targets. The benzoylamino group may interact with enzymes or receptors, while the oxime and dichlorobenzyl groups contribute to its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate: Shares the dichlorobenzyl group but differs in the overall structure.
2-[(2,4-dichlorobenzyl)oxy]benzoic acid: Similar in having the dichlorobenzyl group but differs in functional groups and overall structure.
Uniqueness: Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate is unique due to its combination of benzoylamino, dichlorobenzyl, and oxime groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16Cl2N2O4 |
|---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-5-3-2-4-6-12)10-21-26-11-13-7-8-14(19)9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23) |
InChI Key |
CZJGRBUVNJRWNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C=NOCC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)


![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)


![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)






